

# ani gene cluster function and regulation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Echinocandin B

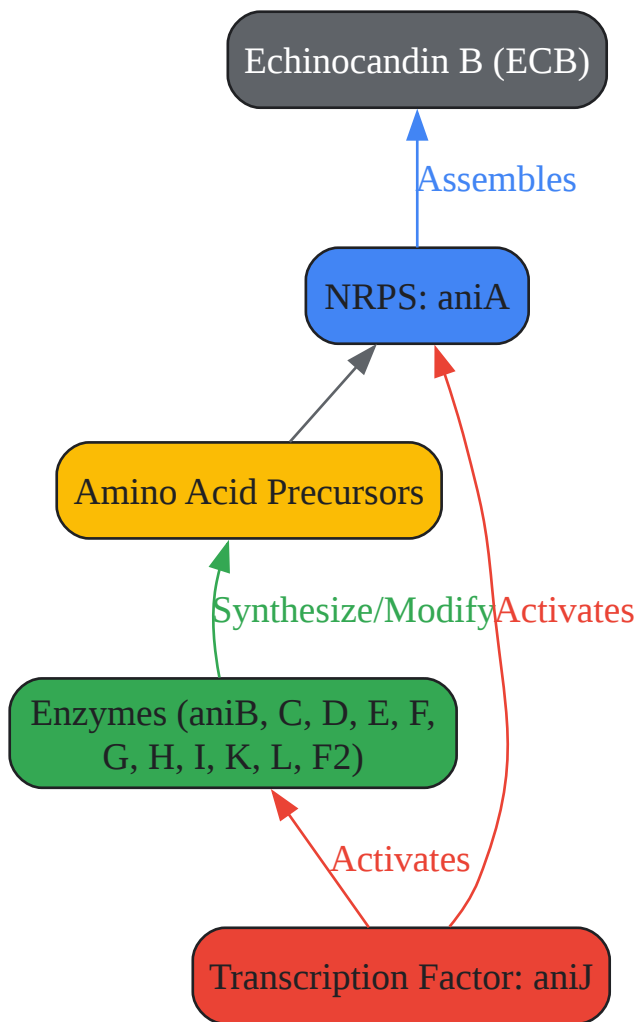
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## Biosynthesis Pathway and Regulation

The *ani* cluster consists of 13 genes encoding enzymes for the biosynthesis of nonproteinogenic amino acid precursors, nonribosomal peptide assembly, and the modification of the hexapeptide [1]. The core logic of its function and regulation can be summarized as follows:

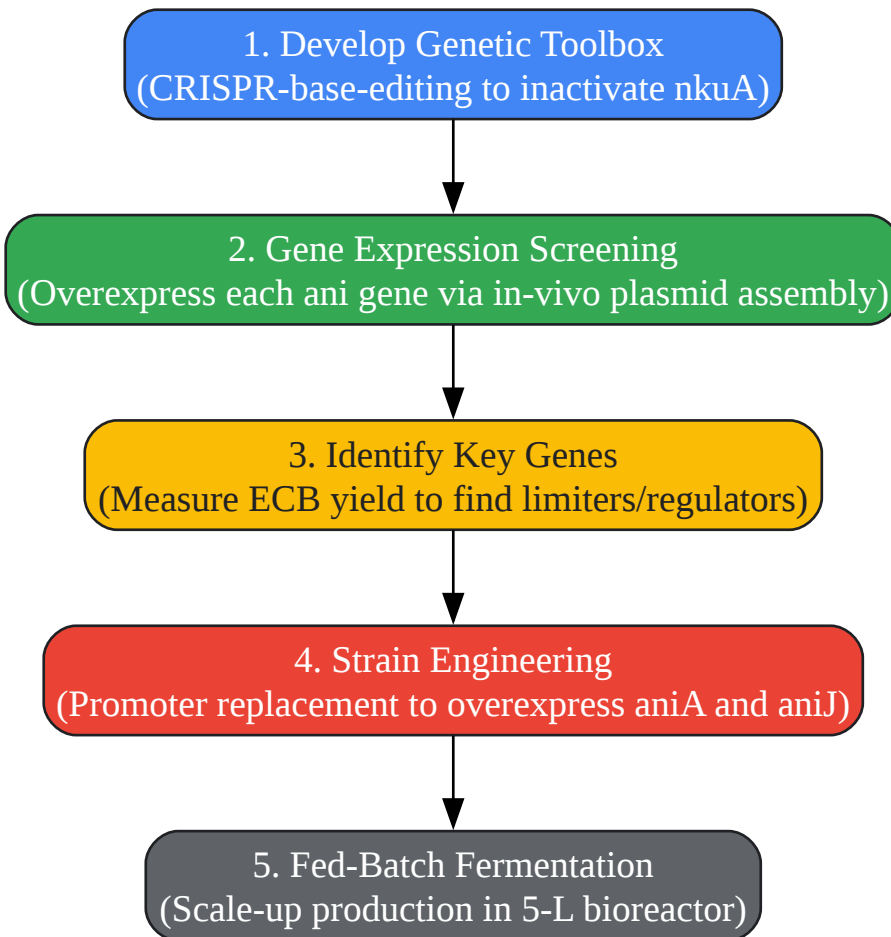


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*Logical relationship of the ani gene cluster in ECB synthesis.*

## Key Experimental Workflows

A 2024 study established a genetic toolbox in the wild-type strain *A. nidulans* NRRL8112 to investigate the *ani* cluster [1] [2]. The overall experimental strategy for identifying key genes is shown below:



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*Overall strategy for identifying and engineering key genes in the ani cluster.*

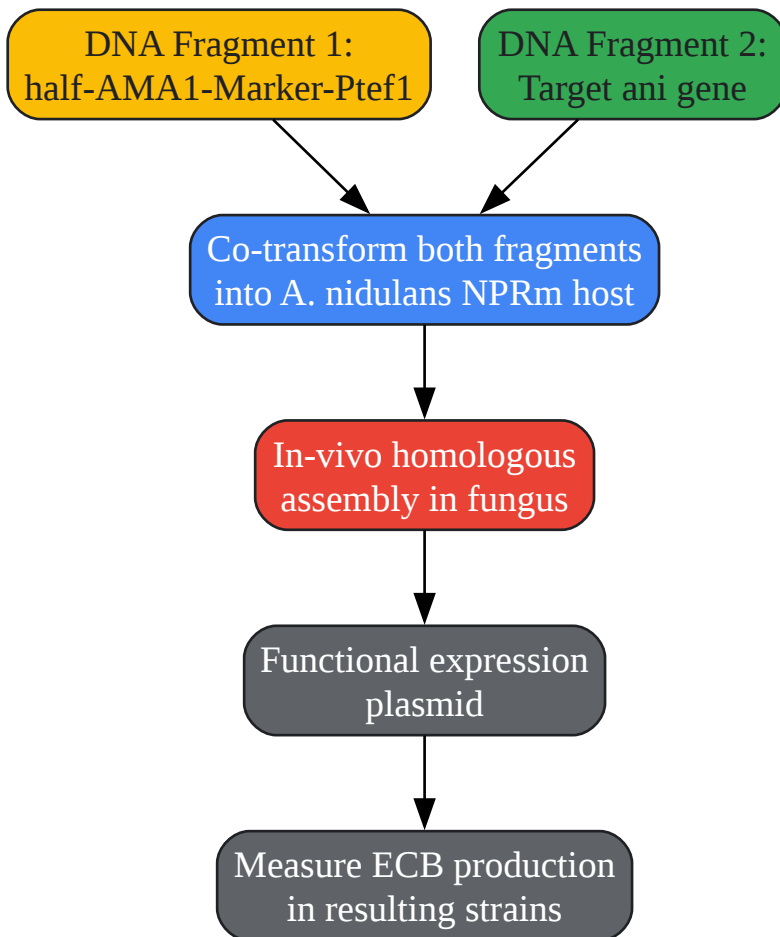
## Establishing a Genetic Toolbox

Traditional genetic manipulation in wild-type *A. nidulans* NRRL8112 is inefficient. The foundational step was using a CRISPR-base-editing tool to simultaneously inactivate three genes [1]:

- **Targets:** *nkuA* (impairs non-homologous end joining, boosting homologous recombination efficiency), *pryoA*, and *riboB* (provide selectable auxotrophic markers).
- **Method:** A plasmid (pytH-CBE-NPRm) encoding a cytosine base editor (CBE) and three guide RNAs (sgRNAs) was transformed into the fungus via PEG-mediated protoplast transformation. This resulted in the engineered host strain *A. nidulans* NPRm.

## Screening for Rate-Limiting Genes

Researchers screened the *ani* cluster genes to find those that limit ECB production [1]. The workflow for high-throughput plasmid assembly is detailed below:



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*Workflow for in-vivo plasmid assembly to screen ani genes.*

- **Method:** For each of the 12 *ani* genes (*aniB* to *aniL* and *aniF2*), a two-fragment system was constructed. The fragments were co-transformed into the NPRm strain, where they assembled into a complete plasmid via in-vivo homologous recombination [1].
- **Measurement:** ECB production was analyzed using High-Performance Liquid Chromatography (HPLC). Strains overexpressing *aniA* (the NRPS) or *aniJ* (a transcription factor) showed significantly higher ECB titers, identifying them as key bottlenecks [1].

## Engineering for Enhanced Production

Based on the screening results, a stable, high-yielding strain was engineered through genome integration [1]:

- **Strategy:** The native promoters of the *aniA* and *aniJ* genes were replaced with a strong, constitutive promoter (*Ptef1*) in the NPRm host strain genome using homologous recombination.
- **DNA Construction:** The homologous recombination fragments, the *Ptef1* promoter, and the *riboB* selectable marker were assembled into a single linear DNA fragment via fusion PCR.
- **Transformation & Analysis:** This linear DNA was transformed into the fungus. Successful integrants were selected and confirmed by colony PCR and Sanger sequencing. ECB yield was quantified by HPLC.

## Key Findings and Quantitative Data

The experimental approaches led to the following quantitative results in ECB production [1]:

Strain / Engineering Step	ECB Titer (mg/L)	Fold Change	Key Finding
Parent Strain (NRRL8112)	~50 mg/L	Baseline	Low natural production yield.
Overexpressing <i>aniA</i> (AOE strain)	~560 mg/L	~11x	<i>aniA</i> (NRPS) is a major rate-limiting enzyme.
Overexpressing <i>aniJ</i> (JOE strain)	~420 mg/L	~8x	<i>aniJ</i> is a positive pathway-specific regulator.
Combined <i>aniA/aniJ</i> Overexpression	~1100 mg/L	~22x	Combined effect is additive.
Final Engineered Strain (5-L Fermentation)	~1500 mg/L	~30x	Demonstrates successful scale-up.

The discovery that *aniJ* is a positive regulator suggests it activates transcription of the core biosynthetic machinery, including *aniA* [1].

This technical overview of the *ani* gene cluster highlights its significance as a target for metabolic engineering. The methodologies and findings provide a solid foundation for further research aimed at optimizing the production of this critical antifungal drug precursor.

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## References

1. Gene expression screening and cell factory engineering for enhancing echinocandin B production in *Aspergillus nidulans* NRRL8112 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Gene expression screening and cell factory engineering for ... [[microbialcellfactories.biomedcentral.com](https://microbialcellfactories.biomedcentral.com/)]

To cite this document: Smolecule. [*ani* gene cluster function and regulation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526850#ani-gene-cluster-function-and-regulation>]

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